N~1~-{2-[2-Methoxy-5-(2-quinoxalinyl)anilino]-2-oxoethyl}benzamide
Description
N~1~-{2-[2-Methoxy-5-(2-quinoxalinyl)anilino]-2-oxoethyl}benzamide is a complex organic compound with a molecular formula of C24H20N4O3 This compound is characterized by the presence of a quinoxaline moiety, a methoxy group, and a benzamide structure
Properties
IUPAC Name |
N-[2-(2-methoxy-5-quinoxalin-2-ylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-31-22-12-11-17(21-14-25-18-9-5-6-10-19(18)27-21)13-20(22)28-23(29)15-26-24(30)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVHNABWEDDHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[2-Methoxy-5-(2-quinoxalinyl)anilino]-2-oxoethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: This step involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the appropriate phenolic precursor using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The quinoxaline derivative is then coupled with a benzoyl chloride derivative in the presence of a base like triethylamine to form the final benzamide structure.
Industrial Production Methods
Industrial production of N1-{2-[2-Methoxy-5-(2-quinoxalinyl)anilino]-2-oxoethyl}benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[2-Methoxy-5-(2-quinoxalinyl)anilino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N~1~-{2-[2-Methoxy-5-(2-quinoxalinyl)anilino]-2-oxoethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-{2-[2-Methoxy-5-(2-quinoxalinyl)anilino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways. This interaction can lead to the modulation of cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-methoxy-5-(2-pyridinyl)phenyl]amino}-2-oxoethyl)benzamide
- N-(2-{[2-methoxy-5-(2-benzimidazolyl)phenyl]amino}-2-oxoethyl)benzamide
Uniqueness
N~1~-{2-[2-Methoxy-5-(2-quinoxalinyl)anilino]-2-oxoethyl}benzamide is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
